[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate
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Overview
Description
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetylanilino group and a formylbenzoate group. It is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate typically involves the reaction of 4-acetylaniline with 4-formylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Acetylanilino)-1-oxopropan-2-yl benzoic acid.
Reduction: 4-(4-Acetylanilino)-1-oxopropan-2-yl benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity. Additionally, its ability to undergo redox reactions can influence cellular processes by generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-chlorobenzoate: Contains a chlorine atom instead of a formyl group.
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-nitrobenzoate: Features a nitro group instead of a formyl group.
Uniqueness
What sets [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate apart from its analogs is its formyl group, which imparts unique reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of both acetylanilino and formylbenzoate groups provides a unique combination of properties that can be exploited in research and industrial applications .
Properties
IUPAC Name |
[1-(4-acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12(22)15-7-9-17(10-8-15)20-18(23)13(2)25-19(24)16-5-3-14(11-21)4-6-16/h3-11,13H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRDWQUMGEQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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